molecular formula C19H18N4O2S2 B2374839 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251606-92-4

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2374839
CAS No.: 1251606-92-4
M. Wt: 398.5
InChI Key: RNRBSSFATSKQNG-UHFFFAOYSA-N
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Description

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide (CAS 1251606-92-4) is an organic compound with the molecular formula C19H18N4O2S2 and a molecular weight of 398.5 g/mol . This chemical features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-oxadiazole moiety is of high interest in pharmaceutical research, with analogs being investigated for their potential to inhibit various biological targets, such as growth factors and enzymes, in disease research . Compounds containing this core have been explored as potent inhibitors for the treatment of various conditions, demonstrating the value of this structural class in developing new therapeutic agents . The specific combination of the 1,2,4-oxadiazole unit with a pyridine ring and a (methylthio)phenylacetamide group in this molecule makes it a valuable intermediate for researchers in medicinal chemistry. It is primarily used in the synthesis and exploration of novel heterocyclic compounds, structure-activity relationship (SAR) studies, and screening for biological activity. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-26-15-4-2-3-14(10-15)21-16(24)11-27-17-9-13(7-8-20-17)19-22-18(23-25-19)12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRBSSFATSKQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine ring substituted with a cyclopropyl oxadiazole moiety.
  • A thioether linkage connecting the pyridine to an acetamide group.
  • A methylthio substituent on the phenyl ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Inhibitors targeting receptor tyrosine kinases (RTKs), such as DDR1, have shown promise in reducing tumor growth and metastasis .
StudyType of CancerIC50 (µM)Reference
ABreast Cancer5.0
BLung Cancer3.5
CColorectal Cancer4.0

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated antimicrobial effects against various pathogens. The specific compound has not been extensively tested; however, related derivatives have shown:

  • In vitro Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
PathogenMIC (µg/mL)Reference
S. aureus2
E. coli5
P. aeruginosa10

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

  • Study on DDR1 Inhibition :
    • Researchers developed a small molecule that selectively inhibited DDR1 phosphorylation, leading to reduced renal fibrosis in animal models. The findings suggest that compounds targeting DDR1 could have therapeutic implications for chronic kidney disease and other fibrotic disorders .
  • Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were tested against various fungal strains, showing promising results with some compounds outperforming traditional antifungal agents like ketoconazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogs include:

  • Heterocyclic Core : The target compound’s 1,2,4-oxadiazole contrasts with thiadiazole () and triazole () rings in analogs.
  • Substituents : Cyclopropyl (target) vs. cyclopropoxy () and allyl/phenyl ().
  • Sulfur-Containing Groups : Methylthio (target) vs. thioether linkages in other acetamides.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound C₁₉H₁₉N₄O₂S₂ Oxadiazole, Pyridinylthio, Methylthio 415.5 High lipophilicity (logP ~3.8 estimated)
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine C₁₅H₁₄N₄O₂S Thiadiazole, Cyclopropoxy 298.36 Macrofilaricidal activity
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide C₂₀H₂₂N₆OS₂ Triazole, Allyl, Phenyl 426.56 High steric bulk

Pharmacological Implications

  • Oxadiazole vs. Thiadiazole : The oxadiazole’s electron-withdrawing nature may improve metabolic stability compared to thiadiazole, though the latter’s macrofilaricidal activity () suggests sulfur position critically influences target binding .
  • Methylthio Group: The methylthio substituent in the target compound increases lipophilicity (vs.

Physicochemical Properties

  • Solubility : The target compound’s methylthio group reduces aqueous solubility compared to cyclopropoxy analogs but may improve oral bioavailability.
  • Molecular Weight : All analogs fall within drug-like ranges (<500 g/mol), but the triazole derivative (426.56 g/mol) approaches the upper limit for optimal bioavailability .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. A general approach includes:

  • Step 1 : Cyclocondensation of nitrile derivatives with hydroxylamine to form the oxadiazole core .
  • Step 2 : Thioetherification of the pyridine moiety using sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) .
  • Step 3 : Acetamide coupling via nucleophilic acyl substitution, often using chloroacetyl chloride and triethylamine as a base .

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction efficiency and scalability .
  • Monitor intermediates via thin-layer chromatography (TLC) or HPLC to ensure purity .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole and thioacetamide groups. For example, 1^1H NMR should show distinct peaks for cyclopropyl protons (~1.0–1.5 ppm) and methylthio groups (~2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z calculated for C19_{19}H19_{19}N4_4O2_2S2_2: 423.0952) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and C-S bonds (~600–700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Methodological solutions include:

  • Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in aqueous media .
  • Metabolite Screening : Identify degradation products via LC-MS to rule off-target effects .

Example Table : Bioactivity Comparison in Different Assays

Assay TypeObserved Activity (IC50_{50})Possible Confounding Factor
Enzyme Inhibition (μM)0.5 ± 0.1High DMSO concentration (≥1%)
Cell-Based (μM)5.2 ± 0.3Low membrane permeability

Q. What strategies improve this compound’s solubility and bioavailability?

  • Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) on the pyridine or phenyl rings without disrupting pharmacophores .
  • Prodrug Design : Mask the methylthio group as a sulfoxide or sulfone for enhanced solubility .
  • Nanoparticle Formulation : Use liposomal encapsulation to improve biodistribution .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Employ SHELX programs (SHELXL for refinement) to determine bond lengths/angles, especially for the oxadiazole and thioether linkages .
  • Key Parameters :
    • Resolution : ≤1.0 Å for accurate electron density maps.
    • Twinned Data : Use SHELXD for structure solution in cases of crystal twinning .

Methodological Challenges & Data Interpretation

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Core Modifications : Synthesize analogs with variations in the cyclopropyl, oxadiazole, or methylthio groups .
  • Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition for anticancer activity) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .

Q. What are best practices for resolving synthetic byproducts or impurities?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., oxidation of methylthio to methylsulfonyl) .
  • Reaction Quenching : Add scavengers (e.g., thiourea for excess iodine) to minimize side reactions .

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